Rosiglitazone-D5 maleate is a deuterated form of the antidiabetic drug rosiglitazone, which is primarily used in the treatment of Type II diabetes mellitus. This compound is classified as a thiazolidinedione and functions as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ). The maleate salt form enhances its pharmacological properties, improving solubility and stability.
Rosiglitazone-D5 maleate is synthesized from rosiglitazone through deuteration, where hydrogen atoms are replaced with deuterium isotopes. This modification is essential for various analytical applications, particularly in pharmacokinetic studies. The compound falls under the category of antidiabetic agents, specifically targeting insulin resistance in patients with Type II diabetes mellitus.
The synthesis of rosiglitazone-D5 maleate involves several key steps:
The process emphasizes maintaining low moisture content and high-grade purity, essential for pharmaceutical applications.
The molecular formula for rosiglitazone-D5 maleate can be represented as C₁₈D₅N₂O₃S·C₄H₄O₄. The compound's structure features a thiazolidinedione ring system, which is crucial for its biological activity.
Key structural characteristics include:
The molecular weight of rosiglitazone-D5 maleate is approximately 373.48 g/mol, accounting for the additional deuterium atoms.
Rosiglitazone-D5 maleate undergoes various chemical reactions typical of thiazolidinediones:
The stability of the deuterated form allows for more precise pharmacokinetic profiling compared to its non-deuterated counterpart.
Rosiglitazone-D5 maleate exerts its effects primarily through activation of PPAR-γ, leading to:
Studies indicate that the pharmacodynamics of rosiglitazone can be effectively monitored using the deuterated form due to its unique spectral properties .
Rosiglitazone-D5 maleate exhibits several notable physical and chemical properties:
Relevant data indicate that the compound maintains its integrity over extended periods when stored appropriately .
Rosiglitazone-D5 maleate has several applications in scientific research:
Rosiglitazone-D5 maleate incorporates five deuterium atoms at specific molecular positions to create a stable isotopologue suitable for analytical applications. The deuterium labeling occurs at metabolically stable sites within the benzyl and pyridyl moieties, ensuring minimal isotopic exchange in vivo and preserving molecular integrity during pharmacokinetic studies [5]. Two primary synthetic strategies achieve this incorporation: catalytic hydrogen-deuterium exchange and precursor-based synthesis.
This method subjects non-deuterated rosiglitazone to deuterium oxide (D₂O) in the presence of acidic catalysts (e.g., trifluoroacetic acid or platinum oxide) at elevated temperatures (80–120°C). The reaction facilitates reversible proton-deuterium exchange at activated aromatic positions, particularly ortho to nitrogen in the pyridyl ring. Key process parameters include:
This approach yields 60–75% deuterium incorporation at the target positions but requires subsequent purification via preparative HPLC to remove regioisomeric impurities and achieve >98% isotopic purity [9].
A more efficient route involves synthesizing the molecule from deuterated building blocks. The pyridylmethylamino segment is constructed using N-methyl-D₃-ethanolamine, while the benzyl group originates from benzyl-D₂ bromide. Critical steps include:
Table 1: Deuterated Precursors for Rosiglitazone-D5 Synthesis
Precursor | Deuteration Position | Isotopic Purity | Key Synthetic Step | |
---|---|---|---|---|
N-methyl-D₃-ethanolamine | N-CD₃, -CD₂- | >99% atom D | Alkylation of 2-chloropyridine | |
Benzyl-D₂ bromide | -CD₂- | >98% atom D | Wittig reaction on deuterated benzaldehyde | |
4-Fluorobenzaldehyde-D₄ | Aromatic -D₄ | 97% atom D | Catalytic exchange on benzaldehyde | [1] [5] |
Maleate salt formation presents unique challenges for deuterated compounds due to potential deuterium exchange at acidic α-carbons. The optimized process employs:
Critical quality attributes include:
Table 2: Solvent Systems for Maleate Salt Crystallization
Solvent System | Deuterium Retention (%) | Crystal Yield (%) | Purity (HPLC) | |
---|---|---|---|---|
Acetone-water (95:5) | 98.5 | 85 | 99.2% | |
Ethanol-ethyl acetate | 99.1 | 78 | 99.5% | |
Anhydrous acetone | 99.7 | 82 | 99.8% | [1] [5] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0